amine hydrochloride](/img/structure/B13456826.png)
[(5-Bromothiophen-3-yl)methyl](methyl)amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Bromothiophen-3-yl)methylamine hydrochloride is an organic compound with the molecular formula C6H8BrNS·HCl. It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a bromine atom at the 5-position of the thiophene ring and a methylamine group at the 3-position. This compound is commonly used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromothiophen-3-yl)methylamine hydrochloride typically involves the bromination of thiophene followed by the introduction of the methylamine group. One common method is the bromination of thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting 5-bromothiophene is then reacted with formaldehyde and methylamine under acidic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of (5-Bromothiophen-3-yl)methylamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The compound is typically purified through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
(5-Bromothiophen-3-yl)methylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiophene derivatives without bromine
Substitution: Various substituted thiophene derivatives
Aplicaciones Científicas De Investigación
(5-Bromothiophen-3-yl)methylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (5-Bromothiophen-3-yl)methylamine hydrochloride depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, participating in various transformations. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary depending on the context of its use.
Comparación Con Compuestos Similares
(5-Bromothiophen-3-yl)methylamine hydrochloride can be compared with other similar compounds, such as:
(3-Bromothiophen-2-yl)methylamine hydrochloride: This compound has a bromine atom at the 3-position of the thiophene ring, leading to different reactivity and applications.
(5-Bromothiophen-2-yl)methylamine: Lacks the hydrochloride salt form, which can affect its solubility and reactivity.
Propiedades
Fórmula molecular |
C6H9BrClNS |
|---|---|
Peso molecular |
242.57 g/mol |
Nombre IUPAC |
1-(5-bromothiophen-3-yl)-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C6H8BrNS.ClH/c1-8-3-5-2-6(7)9-4-5;/h2,4,8H,3H2,1H3;1H |
Clave InChI |
NLTTWVVKBANYQM-UHFFFAOYSA-N |
SMILES canónico |
CNCC1=CSC(=C1)Br.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


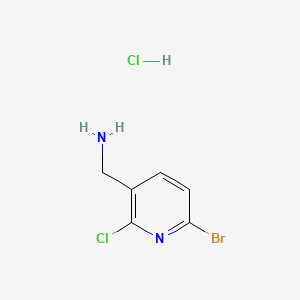
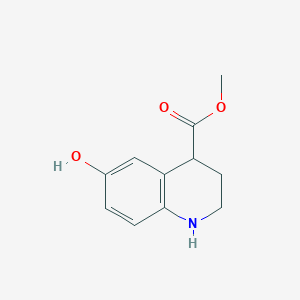
![1-[1-(trifluoromethyl)-1H-pyrazol-5-yl]cyclopropane-1-carboxylic acid](/img/structure/B13456765.png)


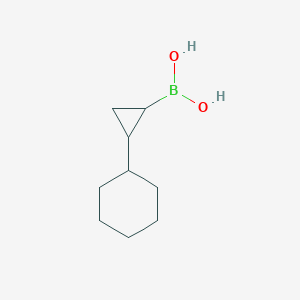
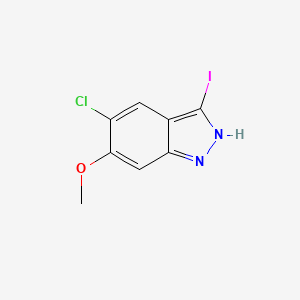


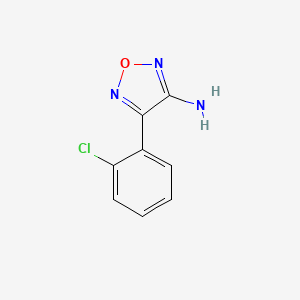
![2-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]acetamide hydrochloride](/img/structure/B13456798.png)
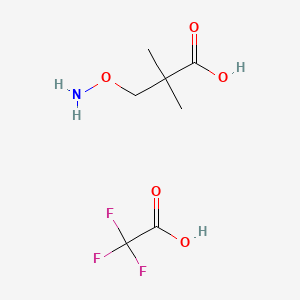
![4-({[(4-Hydroxy-3,5-dimethylphenyl)methyl]amino}methyl)-2,6-dimethylphenol hydrochloride](/img/structure/B13456815.png)
![1-[(5-chloro-1-methyl-1H-imidazol-2-yl)methyl]-1,4-diazepanetrihydrochloride](/img/structure/B13456820.png)
